molecular formula C6H6BrN3OS B14643735 5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one CAS No. 54722-43-9

5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one

Cat. No.: B14643735
CAS No.: 54722-43-9
M. Wt: 248.10 g/mol
InChI Key: JWXYFOFDTHBROB-UHFFFAOYSA-N
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Description

5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one is a heterocyclic compound that features a thiazole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl bromide with a thiazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar core structure and exhibit comparable biological activities.

    Triazole Derivatives: Triazole-based compounds are also similar and are widely studied for their medicinal properties.

Uniqueness

What sets 5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one apart is its fused ring system, which combines the properties of both thiazole and triazole rings. This unique structure can lead to enhanced biological activity and specificity compared to its individual components .

Properties

CAS No.

54722-43-9

Molecular Formula

C6H6BrN3OS

Molecular Weight

248.10 g/mol

IUPAC Name

5-bromo-6-ethyl-1H-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-one

InChI

InChI=1S/C6H6BrN3OS/c1-2-3-4(7)12-6-8-5(11)9-10(3)6/h2H2,1H3,(H,9,11)

InChI Key

JWXYFOFDTHBROB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=NC(=O)NN12)Br

Origin of Product

United States

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